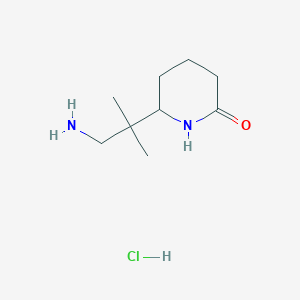
6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry . Piperidine derivatives are commonly used as building blocks in the synthesis of various drugs due to their versatile chemical properties .
Méthodes De Préparation
The synthesis of 6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . The process typically involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of piperidine derivatives can lead to the formation of saturated piperidines, while oxidation can yield piperidinones .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds . In medicine, piperidine derivatives are explored for their potential therapeutic properties, including their use as muscarinic receptor antagonists and selective 5-HT5A receptor antagonists . Additionally, in the industry, these compounds are utilized in the development of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways . As a piperidine derivative, it may act on muscarinic receptors, influencing both central and peripheral nervous systems . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative .
Comparaison Avec Des Composés Similaires
6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride can be compared with other piperidine derivatives such as 2-(Aminomethyl)piperidine and biperiden . While all these compounds share a common piperidine core, their unique substituents and functional groups confer different chemical and biological properties . For instance, biperiden is known for its use as a muscarinic receptor antagonist in the treatment of Parkinson’s disease , whereas 2-(Aminomethyl)piperidine is used in the synthesis of various ligands and receptor antagonists .
Propriétés
Formule moléculaire |
C9H19ClN2O |
|---|---|
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
6-(1-amino-2-methylpropan-2-yl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,6-10)7-4-3-5-8(12)11-7;/h7H,3-6,10H2,1-2H3,(H,11,12);1H |
Clé InChI |
MMKZTWJFAOBGSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C1CCCC(=O)N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















